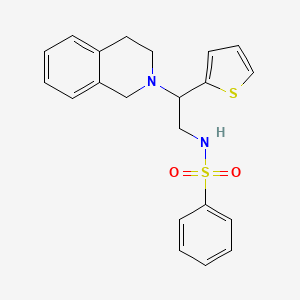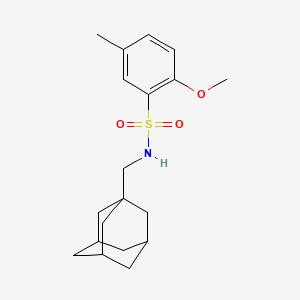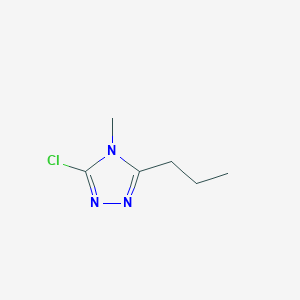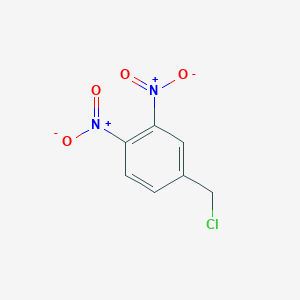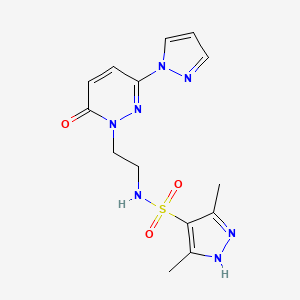
3,5-dimethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical entity is part of a broader class of compounds known for their potential in various biological activities, primarily due to their heterocyclic structure incorporating the sulfonamido moiety. The interest in such compounds arises from their reactivity and the ability to interact with biological targets, making them suitable for exploring as therapeutic agents, minus the drug use and dosage considerations.
Synthesis Analysis
The synthesis of such compounds generally involves multi-step reactions, starting from basic heterocyclic precursors. For example, Azab et al. (2013) detailed the synthesis of novel heterocyclic compounds containing a sulfonamido moiety through reactions with active methylene compounds and hydrazine derivatives to produce derivatives like pyran, pyridine, pyrazole, and oxazole derivatives, among others (Azab, Youssef, & El‐Bordany, 2013).
Molecular Structure Analysis
The molecular structure of these compounds often features complex interactions between rings, highlighted by studies such as the one by Thaher et al. (2012), which analyzed the structure of a closely related compound using X-ray crystallography, revealing intricate dihedral angles and hydrogen bonding patterns (Thaher, Koch, Schollmeyer, & Laufer, 2012).
Chemical Reactions and Properties
Komshina et al. (2020) explored the reactivity of sulfonamide derivatives, showing how they undergo various nucleophilic substitution reactions to produce polynuclear heterocyclic compounds. This work emphasizes the compounds' versatility in forming diverse structures through selective reactions (Komshina et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, can vary significantly depending on the specific substitutions on the heterocyclic cores. These properties are crucial for understanding the compounds' behavior in biological systems and potential applications in material science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are central to the compounds' potential applications. The ability to undergo specific reactions, such as sulfenylation, as demonstrated by Siddaraju & Prabhu (2017), underlines the synthetic versatility and potential for functionalization of these compounds (Siddaraju & Prabhu, 2017).
Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
Research has demonstrated the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to identify substances with significant antibacterial activities. For instance, a study by Azab, Youssef, and El‐Bordany (2013) explored the creation of pyran, pyridine, and pyridazine derivatives, among others, revealing eight compounds with high antibacterial activities (M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013).
Antimicrobial and Antioxidant Activities
Further investigations into the antimicrobial and antioxidant properties of pyrazole-based sulfonamide derivatives were conducted. Badgujar, More, and Meshram (2017) synthesized a series of sulfonamides, demonstrating significant antimicrobial and antioxidant activities among the compounds studied (Jagdish R. Badgujar, D. More, & J. Meshram, 2017).
Inhibition of Human Carbonic Anhydrases
The role of sulfonamide derivatives in inhibiting human carbonic anhydrases has been a focus, given their involvement in various biochemical processes. The development of such inhibitors is crucial for understanding and potentially treating conditions associated with enzyme dysfunction. A study elaborated on the synthesis and characterization of new sulfonamide derivatives, highlighting their potential for specific biological activities (L. A. Komshina et al., 2020).
Antimicrobial and Anti-inflammatory Applications
Research into novel pyridazinones, pyrazoles, and their derivatives has shown promising antimicrobial and anti-inflammatory properties. For example, the synthesis of new compounds and their subsequent evaluation against bacterial and fungal strains have revealed moderate to significant activities, offering insights into potential therapeutic applications (Ghani Essam Abdel, 1991).
Propriétés
IUPAC Name |
3,5-dimethyl-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O3S/c1-10-14(11(2)18-17-10)25(23,24)16-7-9-21-13(22)5-4-12(19-21)20-8-3-6-15-20/h3-6,8,16H,7,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMYDROJZXVBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride](/img/structure/B2490389.png)
![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2490393.png)
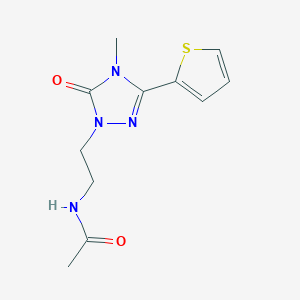
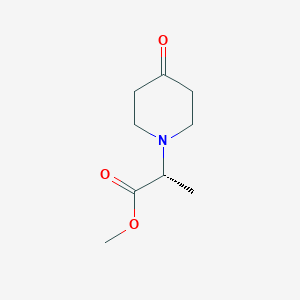
![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2490397.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)
